3-chloro-N-(4-nitrophenyl)propanamide
Description
3-Chloro-N-(4-nitrophenyl)propanamide (NC13) is a chlorinated propanamide derivative characterized by a nitro-substituted phenyl group at the amide nitrogen. Its synthesis involves condensation reactions, yielding 74% with a melting point of 124–126°C . Spectroscopic data confirm its structure:
- IR: N-H (3350 cm⁻¹), aromatic C-H (3107 cm⁻¹), and nitro group vibrations (1319 cm⁻¹).
- NMR: Distinct signals at δ 10.68 (amide N-H), 8.22/7.84 (aromatic protons), and 3.89/2.90 (propanamide chain protons) in DMSO-d₆ .
- Crystallography: While direct crystal data for NC13 is unavailable, related amides (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide) exhibit planar amide groups and intermolecular hydrogen bonding, critical for stability .
Properties
IUPAC Name |
3-chloro-N-(4-nitrophenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3/c10-6-5-9(13)11-7-1-3-8(4-2-7)12(14)15/h1-4H,5-6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMRUNRDCGIWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCCl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326074 | |
| Record name | 3-chloro-N-(4-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19313-88-3 | |
| Record name | NSC523845 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523845 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloro-N-(4-nitrophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-nitrophenyl)propanamide typically involves the reaction of 4-nitroaniline with 3-chloropropionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Substitution Reactions
The chloro group at the β-position undergoes nucleophilic substitution under basic conditions. This reactivity is exploited to introduce diverse substituents:
Key Findings :
- Amine substitutions proceed efficiently in polar solvents (e.g., methanol) with moderate yields .
- Thiol substitutions require strong bases (e.g., LiH) to activate the chloro group .
Reduction Reactions
The nitro group on the phenyl ring is reducible to an amine, enabling access to amino derivatives:
Key Findings :
- Catalytic hydrogenation offers cleaner conversion compared to stoichiometric reductants .
- Reduction selectivity is high, with no observed side reactions at the chloro or amide groups .
Oxidation Reactions
Limited data exists on oxidation pathways. Theoretical analyses suggest potential oxidation at the amide nitrogen or aromatic ring under harsh conditions (e.g., KMnO₄/H⁺), though experimental validation is lacking.
Comparative Reactivity with Analogues
A comparison with structurally related compounds highlights substituent effects:
| Compound | Chloro Reactivity | Nitro Reduction Ease | Notes |
|---|---|---|---|
| 3-Chloro-N-(4-nitrophenyl)propanamide | High | Moderate | Steric hindrance from methyl groups absent |
| 2-Chloro-N-(4-nitrophenyl)acetamide | Moderate | High | Smaller backbone enhances nitro accessibility |
| 3-Chloro-N-(3-nitrophenyl)propanamide | High | Low | Meta-nitro group reduces electronic activation |
Insights :
- The para-nitro configuration enhances electron withdrawal, accelerating substitution at the chloro group .
- Steric factors in β-chloro propanamides minimally impede reactivity compared to α-chloro analogues .
Mechanistic Pathways
Scientific Research Applications
3-chloro-N-(4-nitrophenyl)propanamide is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a potential intermediate in the development of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-chloro-N-(4-nitrophenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The nitro group and the amide functionality play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Variations
The bioactivity and physicochemical properties of propanamide derivatives are highly dependent on substituents. Key comparisons include:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in NC13 enhances reactivity and hydrogen-bonding capacity compared to methoxy or methyl substituents, which reduce polarity .
- Heterocyclic Modifications: Thiazolidinone or benzothiazol moieties (e.g., compound 21 ) introduce additional pharmacophoric features, broadening biological activity .
- Chlorine Position : The meta-chloro in NC13 vs. para-chloro in N-(4-chloro-3-nitrophenyl) derivatives alters steric and electronic profiles, impacting binding to biological targets .
Physicochemical Properties
- Solubility : Nitro and sulfonyl groups (e.g., in ) improve aqueous solubility compared to hydrophobic methyl/methoxy derivatives .
- Melting Points : NC13 (124–126°C) vs. 3-chloro-N-(4-methoxyphenyl)propanamide (higher due to H-bonding networks) .
- Crystallography : NC13’s analogs exhibit C–H···O and N–H···O interactions, stabilizing crystal lattices .
Biological Activity
3-Chloro-N-(4-nitrophenyl)propanamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a chloro group and a nitro group attached to a phenyl ring, which significantly influences its reactivity and biological properties. This compound is often synthesized as an intermediate in the production of more complex organic molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It can inhibit enzyme activity by binding to active or allosteric sites, thus affecting various biochemical pathways. This mechanism is critical in its anticancer and antimicrobial efficacy.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of thiazolidinone derivatives that incorporate the 3-chloro-N-(4-nitrophenyl) structure. The results indicated that certain derivatives exhibited significant cytotoxic effects against leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7) cell lines, with IC50 values ranging from 1.57 µM to 13.3 µM .
Table 1: Anticancer Activity Profiles
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MOLT-4 (Leukemia) | 1.57 |
| Compound B | SW-620 (Colon) | 5.00 |
| Compound C | MCF-7 (Breast) | 13.30 |
These findings suggest that the presence of the nitro group enhances the anticancer activity through specific interactions with cellular targets.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial strains. The introduction of electron-withdrawing groups like nitro enhances its antibacterial properties.
Case Study: Antimicrobial Efficacy
Research on similar compounds has shown that derivatives with nitro substitutions exhibit strong inhibitory effects against several pathogenic bacteria. For example, compounds with similar structures were tested for their antibacterial activity, showing effective inhibition against strains like Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity Profiles
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound D | Staphylococcus aureus | 15 |
| Compound E | Escherichia coli | 18 |
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the phenyl ring significantly affect the biological activity of the compound. The presence of both a nitro and a chloro group appears crucial for enhancing both anticancer and antimicrobial activities.
Key Findings:
- Nitro Group: Increases reactivity and enhances interaction with biological targets.
- Chloro Group: Modulates lipophilicity, influencing cell membrane permeability.
Q & A
Q. What is the standard synthetic route for preparing 3-chloro-N-(4-nitrophenyl)propanamide?
Methodology : The compound is synthesized via nucleophilic substitution. A cold solution of 4-nitrophenylamine is reacted with 3-chloropropionyl chloride in dichloromethane at −10°C for 1 hour. After aqueous workup, the product is isolated with >99% purity. Reaction monitoring via TLC (hexane/ethyl acetate = 7:3) and purification by NaHCO₃ extraction are critical steps .
Q. Key Data :
- Reagents : 3-Chloropropionyl chloride, 4-nitrophenylamine, dichloromethane.
- Conditions : −10°C, 1 hour.
- Yield : >99% .
Q. How is the crystal structure of this compound validated?
Methodology : Single-crystal X-ray diffraction (SC-XRD) is used. Crystals grown via slow evaporation in dichloromethane are analyzed using SHELX software. Parameters include:
- Space group : Orthorhombic (e.g., Pbca).
- Bond lengths : C=O (1.2326 Å), C(=O)–N (1.3416 Å) .
- Hydrogen bonding : N–H···O interactions and C–H···O contacts stabilize the lattice .
Q. Key Data :
Q. What safety protocols are recommended for handling this compound?
Methodology :
Q. How are spectroscopic techniques (NMR, IR) applied to characterize this compound?
Methodology :
- ¹H NMR : Peaks at δ 10.68 (s, NH), 8.22–7.84 (aromatic protons), 3.89–2.90 ppm (methylene groups) .
- IR : Bands at 1703 cm⁻¹ (amide C=O), 1593 cm⁻¹ (C=C aromatic), 1319 cm⁻¹ (NO₂) .
Advanced Research Questions
Q. How can computational methods (DFT, wavefunction analysis) predict electronic properties?
Methodology :
- Density Functional Theory (DFT) : Assess thermochemical accuracy using hybrid functionals (e.g., B3LYP) with exact-exchange terms. Multiwfn software analyzes electron localization, electrostatic potential, and bond orders .
- Wavefunction analysis : Topological studies of electron density (e.g., QTAIM) reveal resonance stabilization in the amide group .
Q. Key Data :
Q. How do solvent and temperature influence synthesis optimization?
Methodology :
Q. What intermolecular interactions govern crystal packing?
Methodology :
- Graph-set analysis : Descriptors like C11(4) classify hydrogen-bonding motifs.
- Packing forces : N–H···O (2.8 Å) and C–H···O (2.5 Å) contacts form infinite chains along the a-axis .
Q. Key Data :
- Van der Waals radii : O···H contacts <3.0 Å indicate strong interactions .
Q. How is this compound evaluated for biological activity (e.g., antimicrobial)?
Methodology :
Q. How are structural analogs designed to enhance pharmacological properties?
Methodology :
- SAR studies : Replace nitro group with sulfamoyl (C9H11ClN2O3S) to improve solubility .
- Modifications : Ethynyl or methoxy substituents alter electronic profiles .
Q. What advanced crystallography tools resolve disorder or twinning in this compound?
Methodology :
Q. Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | Pbca | |
| a, b, c (Å) | 9.6326, 8.6650, 25.7944 | |
| C=O bond length (Å) | 1.2326 | |
| Intercentroid distance | 4.8194 Å |
Q. Table 2. Spectroscopic Signatures
| Technique | Key Peaks | Assignment | Source |
|---|---|---|---|
| ¹H NMR | δ 10.68 (s, NH) | Amide proton | |
| IR | 1703 cm⁻¹ | C=O stretch |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
